molecular formula C11H16ClN B2759294 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1146978-68-8

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B2759294
CAS No.: 1146978-68-8
M. Wt: 197.71
InChI Key: NBUBVIYKROCGDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the hydrogenation of 4,4-dimethylquinoline using a palladium catalyst under hydrogen gas . The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments helps in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the 4-position enhance its stability and reactivity compared to other tetrahydroquinoline derivatives .

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(2)7-8-12-10-6-4-3-5-9(10)11;/h3-6,12H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUBVIYKROCGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=CC=CC=C21)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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